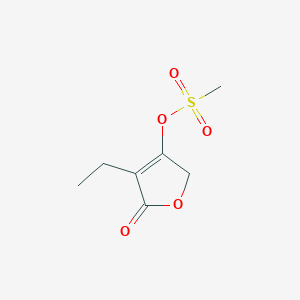
4-Ethyl-5-oxo-2,5-dihydrofuran-3-yl methanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2(5H)-Furanone, 3-ethyl-4-[(methylsulfonyl)oxy]- is a chemical compound belonging to the furanone family Furanones are known for their diverse biological activities and applications in various fields, including chemistry, biology, and industry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2(5H)-furanone, 3-ethyl-4-[(methylsulfonyl)oxy]- typically involves the reaction of 3-ethyl-4-hydroxy-2(5H)-furanone with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under mild conditions, usually at room temperature, to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2(5H)-Furanone, 3-ethyl-4-[(methylsulfonyl)oxy]- undergoes various chemical reactions, including:
Substitution Reactions: The methanesulfonyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding sulfoxides and sulfones.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines, thiols, and alcohols in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Various substituted furanones.
Oxidation: Sulfoxides and sulfones.
Reduction: Parent furanone and its derivatives.
Scientific Research Applications
2(5H)-Furanone, 3-ethyl-4-[(methylsulfonyl)oxy]- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic applications, including anti-inflammatory and anticancer activities.
Industry: Utilized as a flavoring agent and in the synthesis of fine chemicals.
Mechanism of Action
The mechanism of action of 2(5H)-furanone, 3-ethyl-4-[(methylsulfonyl)oxy]- involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzymes or disruption of cellular processes, contributing to its biological activities .
Comparison with Similar Compounds
Similar Compounds
- 5-Ethyl-3-hydroxy-4-methylfuran-2(5H)-one
- 3-Hydroxy-4,5-dimethylfuran-2(5H)-one
Uniqueness
2(5H)-Furanone, 3-ethyl-4-[(methylsulfonyl)oxy]- is unique due to the presence of the methanesulfonyl group, which imparts distinct chemical reactivity and biological properties compared to other furanones.
Properties
Molecular Formula |
C7H10O5S |
|---|---|
Molecular Weight |
206.22 g/mol |
IUPAC Name |
(4-ethyl-5-oxo-2H-furan-3-yl) methanesulfonate |
InChI |
InChI=1S/C7H10O5S/c1-3-5-6(4-11-7(5)8)12-13(2,9)10/h3-4H2,1-2H3 |
InChI Key |
KFYCHJQMVKTEIA-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(COC1=O)OS(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















